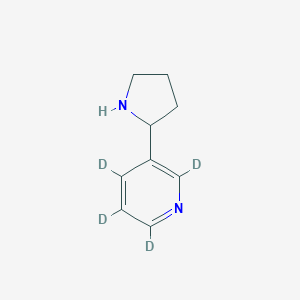

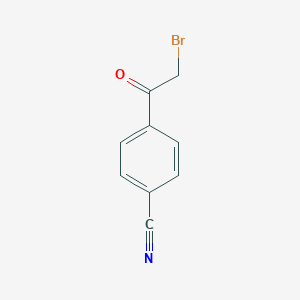

(5-Amino-2-nitrophenyl)methanol

Vue d'ensemble

Description

(5-Amino-2-nitrophenyl)methanol is a compound of interest within the field of organic chemistry, particularly in the synthesis and characterization of novel compounds with potential applications in various areas including material science, medicinal chemistry, and catalysis. The focus on this compound stems from its structural features, which allow for a variety of chemical reactions and modifications.

Synthesis Analysis

The synthesis of (5-Amino-2-nitrophenyl)methanol involves various methodologies, including the use of RuCl3-catalyzed reactions for selective N-methylation of amines using methanol as both a C1 synthon and H2 source. This approach provides a clean and cost-effective method for synthesizing N-methylated products, including pharmaceutical agents, through late-stage functionalization from readily available feedstock chemicals (Sarki et al., 2021).

Molecular Structure Analysis

Electron microscopic analysis and structural characterization of related compounds indicate the importance of the nitro and amino groups in determining the molecular geometry and electronic structure. These functional groups significantly impact the compound’s reactivity and physical properties, as seen in various nitroarene derivatives (Bystrykh et al., 1993).

Chemical Reactions and Properties

Photoaffinity labeling studies involving nitrenium ion chemistry reveal that (5-Amino-2-nitrophenyl)methanol can undergo protonation to form reactive nitrenium ion pairs, demonstrating its potential in cross-linking reactions. This behavior is facilitated by the electron-donating amino group, which stabilizes the nitrenium ion, allowing for selective chemical modifications (Voskresenska et al., 2009).

Physical Properties Analysis

The physical properties of (5-Amino-2-nitrophenyl)methanol, such as solubility and crystallinity, can be influenced by its molecular structure and intermolecular interactions. For instance, crystal structure analysis of related compounds demonstrates how nitro and amino groups affect the molecular packing and hydrogen bonding within the crystal lattice, impacting the compound’s solubility and melting point (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of (5-Amino-2-nitrophenyl)methanol, including its reactivity towards various chemical transformations, are central to its applications in synthesis. The presence of both nitro and amino groups allows for diverse chemical reactions, such as reduction, nitration, and coupling reactions, enabling the synthesis of complex molecules for pharmaceutical and material science applications (Giomi et al., 2011).

Applications De Recherche Scientifique

Photoaffinity Labeling

Valentyna D. Voskresenska et al. (2009) explored the photochemistry of 4-amino-3-nitrophenyl azide, a compound similar to (5-Amino-2-nitrophenyl)methanol, highlighting its deviation from typical phenyl azide behavior. Instead of undergoing ring expansion, it forms basic nitrenes that quickly protonate to create reactive nitrenium ions. This rapid protonation, especially in methanol, suggests potential applications in photoaffinity labeling due to the creation of a reactive nitrenium ion capable of cross-linking with various substrates. This behavior underscores the compound's utility in studying protein-ligand interactions and the mapping of biological targets (Valentyna D. Voskresenska et al., 2009).

Synthetic Chemistry Applications

A. Kimbaris and G. Varvounis (2000) demonstrated the use of 2-nitrophenyl methanol derivatives in the synthesis of pyrrolo[1,2-b]cinnolin-10-one, a compound of interest for its potential pharmacological applications. Their work provides a pathway for new syntheses involving nitrophenyl methanol derivatives (A. Kimbaris & G. Varvounis, 2000).

Naina Sarki et al. (2021) reported the use of methanol as a hydrogen source and C1 synthon for selective N-methylation of amines, showing the broader application of methanol in creating N-methylated products from nitroarene precursors. This research opens avenues for using nitrophenyl methanol derivatives in energy technologies and chemical synthesis, emphasizing their versatility and economic value (Naina Sarki et al., 2021).

Development of New Compounds

S. Mustafa, K. S. Reddy, and M. Babu (2015) found that while attempting to reduce the nitro group and deprotect a phenolic benzyl group of 2-amino-6-nitrophenol derivatives, an unexpected C(aryl)–N bond cleavage occurred, leading to the formation of Questiomycin A. This unexpected outcome highlights the potential of (5-Amino-2-nitrophenyl)methanol derivatives in discovering new biologically active molecules (S. Mustafa, K. S. Reddy, & M. Babu, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(5-amino-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFDIPNKJJLFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531099 | |

| Record name | (5-Amino-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-nitrophenyl)methanol | |

CAS RN |

77376-03-5 | |

| Record name | (5-Amino-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.